

# Spectroscopic Profile of HC Yellow No. 15: A Technical Guide

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## Compound of Interest

Compound Name: HC Yellow no. 15

Cat. No.: B155886

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## Introduction

**HC Yellow No. 15**, with the chemical name 4-(2-hydroxyethylamino)-3-nitrobenzamide, is a dye used in cosmetic formulations. A thorough understanding of its spectroscopic properties is essential for quality control, characterization, and safety assessment. This technical guide provides a summary of the expected spectroscopic data (UV-Vis, IR, NMR) for **HC Yellow No. 15** based on the known characteristics of its constituent functional groups. While specific experimental data for this compound is not readily available in the public domain, this guide offers a robust predictive analysis and detailed experimental protocols for its characterization.

## Chemical Structure

IUPAC Name: 4-(2-hydroxyethylamino)-3-nitrobenzamide Molecular Formula:  $C_9H_{11}N_3O_4$

Molecular Weight: 225.20 g/mol CAS Number: 138377-66-9

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of **HC Yellow No. 15**. These predictions are derived from established principles of spectroscopy and data for analogous compounds containing similar functional groups (aromatic nitro compounds, secondary aromatic amines, and amides).

## UV-Visible (UV-Vis) Spectroscopy

Parameter	Expected Value	Functional Group Attribution
$\lambda_{\text{max}}$ (in a polar solvent)	~400 - 450 nm	Extended conjugation of the benzene ring with the nitro and amino groups. Aromatic nitro compounds are known to have strong absorptions at longer wavelengths.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Functional Group
3500 - 3300	Medium, Sharp	N-H Stretch	Secondary Amine (N-H)
3400 - 3200	Broad	O-H Stretch	Alcohol (O-H)
3350 & 3180 (approx.)	Medium	N-H Stretch (asymmetric & symmetric)	Primary Amide (-CONH <sub>2</sub> )
1680 - 1640	Strong	C=O Stretch (Amide I band)	Amide
1620 - 1580	Medium	N-H Bend (Amide II band)	Primary Amide
1550 - 1475	Strong	N-O Asymmetric Stretch	Nitro group (-NO <sub>2</sub> )
1360 - 1290	Strong	N-O Symmetric Stretch	Nitro group (-NO <sub>2</sub> )
1340 - 1250	Strong	C-N Stretch	Aromatic Amine

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 8.5	d	1H	Aromatic H ortho to -NO <sub>2</sub> and meta to -NH
~7.0 - 7.5	dd	1H	Aromatic H ortho to -CONH <sub>2</sub> and meta to -NO <sub>2</sub>
~6.8 - 7.2	d	1H	Aromatic H ortho to -NH and meta to -CONH <sub>2</sub>
~7.0 - 8.0	br s	2H	Amide (-CONH <sub>2</sub> )
~5.0 - 6.0	br s	1H	Amine (-NH)
~4.5 - 5.5	br s	1H	Hydroxyl (-OH)
~3.6 - 4.0	t	2H	-CH <sub>2</sub> - attached to -OH
~3.2 - 3.6	t	2H	-CH <sub>2</sub> - attached to -NH

<sup>13</sup>C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)	Assignment
~165 - 175	Carbonyl Carbon (-CONH <sub>2</sub> )
~140 - 150	Aromatic Carbon attached to -NO <sub>2</sub>
~135 - 145	Aromatic Carbon attached to -NH
~115 - 130	Other Aromatic Carbons
~60 - 70	Carbon attached to -OH (-CH <sub>2</sub> OH)
~40 - 50	Carbon attached to -NH (-CH <sub>2</sub> NH)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Sample Preparation:
  - A stock solution of **HC Yellow No. 15** is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable polar solvent (e.g., ethanol, methanol, or water) in a volumetric flask.
  - A series of dilutions are made from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
  - The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
  - The absorbance spectrum of each diluted sample is recorded over a wavelength range of 200-800 nm.
  - The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
- Sample Preparation (for solid samples):
  - KBr Pellet Method: A small amount of finely ground **HC Yellow No. 15** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
  - The sample is placed in the instrument's beam path, and the IR spectrum is recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ .
  - The resulting spectrum is displayed as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

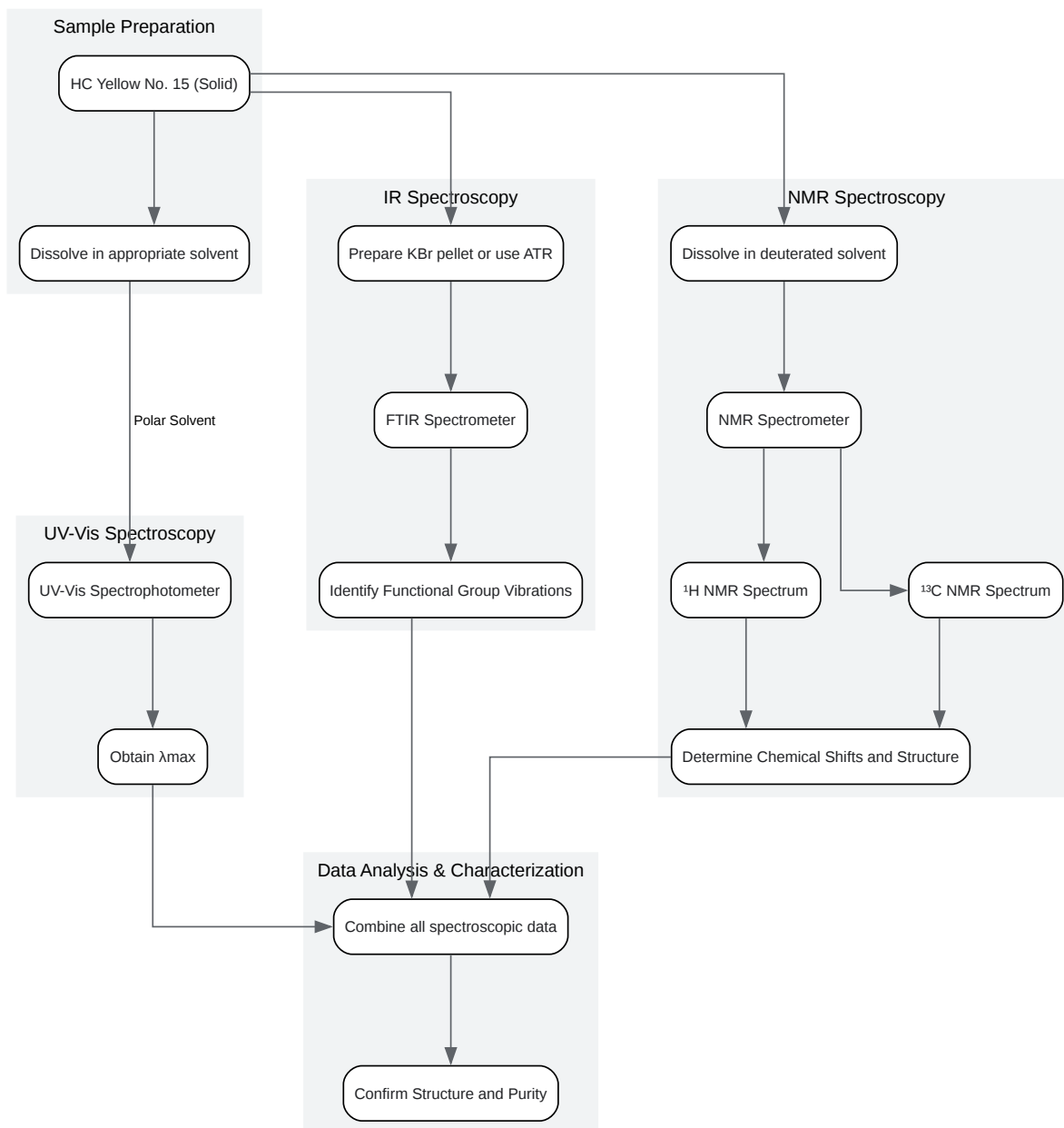
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation:
  - Approximately 5-20 mg of **HC Yellow No. 15** is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ , or  $\text{D}_2\text{O}$ ) in a clean, dry NMR tube. The choice of solvent is crucial to avoid interfering signals.<sup>[1][2]</sup>
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.<sup>[2]</sup>
- Data Acquisition:
  - The NMR tube is placed in the spectrometer's probe.
  - For  $^1\text{H}$  NMR, a one-dimensional proton spectrum is acquired.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled carbon spectrum is acquired to simplify the spectrum to single peaks for each unique carbon atom.
  - The resulting spectra show signal intensity versus chemical shift in parts per million (ppm).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **HC Yellow No. 15**.

Workflow for Spectroscopic Analysis of HC Yellow No. 15

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## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
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